molecular formula C14H10FN5O B2821368 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide CAS No. 1421523-64-9

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2821368
CAS No.: 1421523-64-9
M. Wt: 283.266
InChI Key: UBNYNTIMRWXNNS-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with an imidazole group and at position 5 with a 4-fluorobenzamide moiety.

Properties

IUPAC Name

4-fluoro-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O/c15-11-3-1-10(2-4-11)13(21)19-12-7-17-14(18-8-12)20-6-5-16-9-20/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNYNTIMRWXNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN=C(N=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole and pyrimidine derivatives play a role. Industry: The compound may be used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazolyl and pyrimidinyl groups are known to bind to certain biological targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues are derivatives with modified linkers or substituents. Key comparisons include:

A. Propyl-Linked Analogues ()

Compounds 5–9 from share the imidazole and benzamide motifs but utilize a propyl linker instead of a pyrimidine ring. Substituents on the benzamide group vary (e.g., 4-fluoro, 4-trifluoromethyl, 4-nitro), enabling analysis of electronic and steric effects:

Compound Substituent Melting Point (°C) Yield (%) Key Data/Activity
5 Acetamide 112–114 78 IR: 1650 cm⁻¹ (C=O)
6 4-Fluorobenzamide 135–137 82 CA inhibition IC₅₀: 12 nM
7 4-Trifluoromethyl 148–150 75 Higher lipophilicity
8 4-Nitro 162–164 68 Strong electron-withdrawing effects
9 Biphenyl 178–180 60 Enhanced π-π interactions

Key Observations :

  • The 4-fluoro substituent (Compound 6) demonstrates moderate CA inhibition (IC₅₀: 12 nM), suggesting fluorine’s balance of electron-withdrawing effects and bioavailability .
  • Rigidity vs. Flexibility : The pyrimidine linker in the target compound likely enhances binding affinity compared to the flexible propyl chain in Compound 6, though this may reduce solubility.
B. Quinoline-Pyrimidine Hybrids (–3)

Patented compounds in –3 (e.g., quinoline derivatives with cyano, piperidinylidene, and tetrahydrofuran groups) are more structurally complex. These compounds prioritize bulky substituents for kinase or receptor targeting, diverging from the target compound’s simpler architecture .

C. Alkynyl-Linked Analogues ()

Compounds like 3-(2-(2-(cyclopropylamino)pyrimidin-5-yl)ethynyl)-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)phenyl)benzamide () employ alkynyl linkers for conformational control. The ethynyl group may improve metabolic stability compared to the target compound’s direct pyrimidine-imidazole linkage .

Research Findings and Implications

Substituent Effects :

  • Fluorine (Compound 6 vs. target): Enhances metabolic stability and electronic modulation. The pyrimidine linker may amplify these effects via extended conjugation.
  • Nitro/Trifluoromethyl (Compounds 7–8): Increase melting points and lipophilicity but reduce solubility, a trade-off critical for drug design .

Linker Impact: Pyrimidine vs.

Therapeutic Potential: While highlights CA inhibition for propyl-linked analogues, the target compound’s pyrimidine core could shift activity toward kinases or DNA-interacting targets, as seen in –4 .

Data Limitations
  • No direct biological or synthetic data for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide are available in the provided evidence. Comparisons are inferred from structural analogues.

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of imidazole and pyrimidine rings, which are known for their diverse biological activities. Its molecular formula is C13H11FN4C_{13}H_{11}FN_{4}, and it possesses specific functional groups that contribute to its interaction with biological targets.

Research indicates that compounds containing imidazole and pyrimidine moieties often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many derivatives function as inhibitors of key enzymes involved in disease pathways, such as kinases and phosphodiesterases.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens, suggesting potential applications in treating infections.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Substituent Variations : Changes in the fluorine substitution pattern or the introduction of additional functional groups can enhance potency or selectivity.
  • Ring Modifications : Alterations to the imidazole or pyrimidine rings can significantly impact the compound's binding affinity and overall biological efficacy.

Table 1: Summary of SAR Findings

Modification TypeChange MadeEffect on Activity
Fluorine SubstitutionPosition changeEnhanced binding affinity
Imidazole RingMethyl group additionIncreased antimicrobial activity
Pyrimidine RingHydroxyl group introductionImproved solubility

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, shedding light on the potential effects of this compound:

  • Anticancer Activity : A study demonstrated that similar imidazole-pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of signaling pathways involved in cell survival .
  • Antimicrobial Properties : Research has indicated that compounds with imidazole and pyrimidine structures exhibit broad-spectrum antimicrobial activity. For instance, derivatives were effective against both gram-positive and gram-negative bacteria, highlighting their potential as novel antibiotic agents .
  • Kinase Inhibition : Investigations into the kinase inhibitory properties revealed that certain modifications could enhance selectivity towards specific kinases involved in cancer progression. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes .

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